molecular formula C11H12N2O2 B3162671 5-Oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 879581-57-4

5-Oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B3162671
CAS No.: 879581-57-4
M. Wt: 204.22 g/mol
InChI Key: QVBXQOVVLUGZIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-1-phenylpyrrolidine-3-carboxamide: is an organic compound belonging to the class of anilides It is characterized by a pyrrolidine ring substituted with a phenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 5-Oxo-1-phenylpyrrolidine-3-carboxamide typically begins with pyrrolidine-3-carboxylic acid and aniline.

    Reaction Conditions: The carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with aniline in the presence of a base such as triethylamine to form the desired amide.

    Purification: The product is purified using recrystallization or chromatography techniques to achieve high purity.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

    Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Oxo-1-phenylpyrrolidine-3-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Biochemical Studies: Used in studies to understand protein-ligand interactions.

Medicine:

    Drug Development: Explored as a scaffold for designing new pharmaceuticals with potential therapeutic effects.

    Antimicrobial Activity: Studied for its potential antimicrobial properties against various pathogens.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agrochemicals to protect crops from pests and diseases.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: 5-Oxo-1-phenylpyrrolidine-3-carboxamide acts by binding to the active site of target enzymes, inhibiting their activity. This can disrupt metabolic pathways and lead to the desired biological effect.

    Pathways: The compound may interfere with fatty acid synthesis or other essential biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

    1-Cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide: Shares a similar pyrrolidine core but with a cyclohexyl group instead of a phenyl group.

    Pyrrolidine-2-one Derivatives: Compounds with similar structural features but differing in the position or nature of substituents.

Uniqueness:

    Structural Features: The presence of both a phenyl group and a carboxamide group on the pyrrolidine ring makes 5-Oxo-1-phenylpyrrolidine-3-carboxamide unique.

    Biological Activity: Its specific interactions with enzymes and potential therapeutic applications distinguish it from other similar compounds.

Properties

IUPAC Name

5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-11(15)8-6-10(14)13(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBXQOVVLUGZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 10 ml portion of a DMF solution of 500 mg of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid was mixed with 935 mg of WSC hydrochloride, 396 mg of HOBt and 500 mg of(1R)-1-naphthylethylamine and stirred at room temperature for 3 days. After completion of the reaction, 100 ml of saturated sodium bicarbonate aqueous solution was added thereto, and the thus formed solid was collected by filtration to obtain 1.01 g of N-(1R)-1-(1-naphthyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide as a colorless solid. EP: 359.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
935 mg
Type
reactant
Reaction Step Two
Name
Quantity
396 mg
Type
reactant
Reaction Step Two
[Compound]
Name
of(1R)-1-naphthylethylamine
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Oxo-1-phenylpyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Oxo-1-phenylpyrrolidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-Oxo-1-phenylpyrrolidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-Oxo-1-phenylpyrrolidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
5-Oxo-1-phenylpyrrolidine-3-carboxamide
Reactant of Route 6
5-Oxo-1-phenylpyrrolidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.